molecular formula C9H10O B15489971 (S)-alpha-Methylstyrene oxide CAS No. 2404-43-5

(S)-alpha-Methylstyrene oxide

Cat. No.: B15489971
CAS No.: 2404-43-5
M. Wt: 134.17 g/mol
InChI Key: MRXPNWXSFCODDY-SECBINFHSA-N
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Description

(S)-alpha-Methylstyrene oxide (CAS 2085-88-3) is a valuable chiral epoxide intermediate in organic synthesis and biocatalysis. It serves as a key precursor in the Meinwald rearrangement, a Lewis-acid-catalyzed isomerization that converts epoxides to carbonyl compounds, to produce enantiomerically enriched aldehydes and ketones . This reaction is efficiently catalyzed by enzymes like Styrene Oxide Isomerase (SOI), which demonstrates high regio-selectivity and stereo-specificity under physiological conditions, offering a superior alternative to traditional chemical methods that often require corrosive acids and result in side products . Researchers utilize this chiral scaffold in the synthesis of natural chemicals, enantiopure alcohols, amines, and acids, as well as in the development of chemo-enzymatic cascades . Its application extends to polymer science, where related styrene derivatives are used to enhance the heat resistance of materials like poly(α-methylstyrene) and ABS-type resins . As a high-purity chiral synthon, (S)-alpha-methylstyrene oxide is essential for advancing methodologies in asymmetric synthesis and green chemistry. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2404-43-5

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(2S)-2-methyl-2-phenyloxirane

InChI

InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t9-/m1/s1

InChI Key

MRXPNWXSFCODDY-SECBINFHSA-N

Isomeric SMILES

C[C@@]1(CO1)C2=CC=CC=C2

Canonical SMILES

CC1(CO1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Regioselectivity : The methyl group in S-AMSO directs alkene addition to the phenyl-substituted epoxide carbon, minimizing side reactions compared to styrene oxide .
  • Stereochemical Stability : Enantiopure S-AMSO resists racemization better than racemic analogs, making it superior for asymmetric catalysis .
  • Synthetic Utility : S-AMSO’s steric bulk improves diastereoselectivity in annulations, though yields are reduced by competing oligomerizations .

Q & A

Q. How can (S)-alpha-methylstyrene oxide be integrated into advanced materials (e.g., electrorheological fluids or flame-retardant polymers)?

  • Methodological Answer : Grafting poly(alpha-methylstyrene) onto graphene oxide via SI-ATRP enhances electrorheological performance (e.g., 200% increase in yield stress). For flame retardancy, phosphorylated copolymers synthesized via anionic polymerization show 40% reduction in peak heat release rate (cone calorimetry) .

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